N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide
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Overview
Description
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide: is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a biphenyl group, a hydroxypropyl group, and a cyanophenyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then subjected to a hydroxypropylation reaction using an appropriate hydroxyalkylating agent under basic conditions.
Oxalamide Formation: The final step involves the reaction of the hydroxypropylated biphenyl with oxalyl chloride and a cyanophenylamine to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Substitution: The biphenyl and cyanophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological macromolecules in medicinal applications. The biphenyl and cyanophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(5-methyl-[1,1′-biphenyl]-2-yl)oxalamide
- N1, N2-bis(2-hydroxyethyl)oxalamide
- N1, N1′-(ethane-1,2-diyl)bis(N2-(2-hydroxyethyl)oxalamide)
Uniqueness
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is unique due to the combination of its biphenyl, hydroxypropyl, and cyanophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific binding interactions and structural features.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-24(30,20-13-11-18(12-14-20)17-7-3-2-4-8-17)16-26-22(28)23(29)27-21-10-6-5-9-19(21)15-25/h2-14,30H,16H2,1H3,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWTNAAYZVEPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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